5alpha-Androstan-3alpha,16beta,17beta-triol
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Overview
Description
5alpha-Androstan-3alpha,16beta,17beta-triol is a steroid derivative belonging to the class of androgens and derivatives. These compounds are known for their role in the development of masculine characteristics and have significant effects on scalp and body hair in humans .
Preparation Methods
The synthesis of 5alpha-Androstan-3alpha,16beta,17beta-triol typically involves multi-step organic synthesis processes. One common route starts with the reduction of androstenedione to 5alpha-androstanediol, followed by selective hydroxylation at the 16beta position. Industrial production methods often involve the use of microbial biotransformation to introduce specific hydroxyl groups at desired positions .
Chemical Reactions Analysis
5alpha-Androstan-3alpha,16beta,17beta-triol undergoes various chemical reactions, including:
Oxidation: This reaction can convert hydroxyl groups to ketones or aldehydes.
Reduction: Reduction reactions can further reduce ketones to alcohols.
Substitution: Halogenation or other substitution reactions can introduce new functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
5alpha-Androstan-3alpha,16beta,17beta-triol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other steroid derivatives.
Biology: It serves as a model compound for studying steroid metabolism and enzyme interactions.
Medicine: Research explores its potential therapeutic effects in hormone replacement therapy and its role in regulating gonadotropin secretion.
Mechanism of Action
The mechanism of action of 5alpha-Androstan-3alpha,16beta,17beta-triol involves its interaction with androgen receptors. It binds to these receptors, influencing the transcription of specific genes involved in the development of masculine characteristics. The molecular targets include androgen receptors in various tissues, and the pathways involved are related to steroid hormone signaling .
Comparison with Similar Compounds
5alpha-Androstan-3alpha,16beta,17beta-triol can be compared with other similar compounds such as:
5alpha-Androstan-3alpha,17beta-diol: Another androgen derivative with similar effects on androgen receptors.
5alpha-Androstan-3beta,17alpha-diol: Known for its role in regulating gonadotropin secretion.
5alpha-Androstan-3alpha,17beta-diol: Used in research for its anti-inflammatory properties.
These compounds share structural similarities but differ in their specific hydroxylation patterns and biological activities, highlighting the uniqueness of this compound.
Properties
CAS No. |
63230-55-7 |
---|---|
Molecular Formula |
C19H32O3 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
(3R,5S,8R,9S,10S,13S,14S,16R,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol |
InChI |
InChI=1S/C19H32O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h11-17,20-22H,3-10H2,1-2H3/t11-,12+,13+,14-,15-,16+,17+,18-,19-/m0/s1 |
InChI Key |
CXGDRQWRJUSSAR-XKYJBRGQSA-N |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H]([C@H]4O)O)C)O |
SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CC(C4O)O)C)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CC(C4O)O)C)O |
Origin of Product |
United States |
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